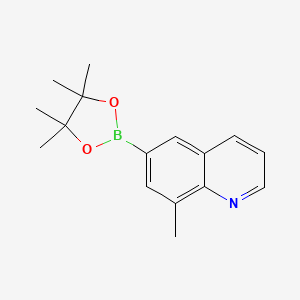
5-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-Dimethyl-4-isoxazolyl)-2(1h)-pyridinone: is a heterocyclic compound that features both pyridinone and isoxazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dimethyl-4-isoxazolyl)-2(1h)-pyridinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with a suitable pyridinone derivative in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 5-(3,5-Dimethyl-4-isoxazolyl)-2(1h)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridinone or isoxazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinone or isoxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 5-(3,5-Dimethyl-4-isoxazolyl)-2(1h)-pyridinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine: In medicinal chemistry, 5-(3,5-Dimethyl-4-isoxazolyl)-2(1h)-pyridinone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-(3,5-Dimethyl-4-isoxazolyl)-2(1h)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecule.
Comparación Con Compuestos Similares
- 3,5-Dimethyl-4-isoxazolyl methanol
- 3,5-Dimethyl-4-isoxazolyl isothiocyanate
- 1H-Benzimidazole, 6-(3,5-dimethyl-4-isoxazolyl)-
Comparison: Compared to these similar compounds, 5-(3,5-Dimethyl-4-isoxazolyl)-2(1h)-pyridinone stands out due to its unique combination of pyridinone and isoxazole rings. This dual functionality provides it with distinct chemical and biological properties, making it a versatile compound for various applications. The presence of both rings allows for a broader range of chemical reactions and interactions with biological targets, enhancing its utility in research and industry.
Propiedades
Número CAS |
1198416-26-0 |
|---|---|
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
5-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-10(7(2)14-12-6)8-3-4-9(13)11-5-8/h3-5H,1-2H3,(H,11,13) |
Clave InChI |
AHSQPYZKKMPGLK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)C2=CNC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13991762.png)







![9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol](/img/structure/B13991807.png)



